Onychocin B
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Overview
Description
Onychocin B is a cyclic tetrapeptide originally isolated from the fungus Onychocola sclerotica. It is known for its calcium channel inhibitory activity, specifically targeting the voltage-gated calcium channel Ca v 1.2 with an IC 50 value of 7.1 µM
Preparation Methods
Synthetic Routes and Reaction Conditions: Onychocin B can be synthesized through the cyclization of linear tetrapeptides containing N-methylated amino acids. One method involves using 1-propanephosphonic acid anhydride for the cyclization process . The linear tetrapeptide is first synthesized, followed by cyclization under specific conditions to form the cyclic structure.
Industrial Production Methods: Industrial production of this compound involves fermentation processes using the fungus Onychocola sclerotica. The compound is then extracted and purified using chromatographic techniques to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: Onychocin B undergoes various chemical reactions, including hydrolysis and derivatization. One notable reaction is the complete acid hydrolysis of the peptide, which releases the constituent amino acids .
Common Reagents and Conditions:
Hydrolysis: Complete acid hydrolysis using strong acids like hydrochloric acid.
Derivatization: The released amino acids are derivatized with Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) to form diastereomeric pairs.
Major Products: The major products formed from these reactions are the derivatized amino acids, which can be analyzed using techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Scientific Research Applications
Onychocin B has several scientific research applications:
Mechanism of Action
Onychocin B exerts its effects by inhibiting the voltage-gated calcium channel Ca v 1.2. This inhibition occurs through the binding of this compound to the channel, preventing calcium ions from entering the cell. This action disrupts the normal function of the calcium channel, leading to reduced calcium influx and subsequent cellular effects .
Comparison with Similar Compounds
Onychocin B is similar in structure to other N-methylated cyclotetrapeptides, such as hirsutide . it is unique due to its specific calcium channel inhibitory activity and its origin from the fungus Onychocola sclerotica. Other similar compounds include:
Properties
Molecular Formula |
C31H42N4O4 |
---|---|
Molecular Weight |
534.7 g/mol |
IUPAC Name |
6,12-dibenzyl-3-butan-2-yl-1,7-dimethyl-9-propan-2-yl-1,4,7,10-tetrazacyclododecane-2,5,8,11-tetrone |
InChI |
InChI=1S/C31H42N4O4/c1-7-21(4)27-31(39)35(6)24(18-22-14-10-8-11-15-22)28(36)32-26(20(2)3)30(38)34(5)25(29(37)33-27)19-23-16-12-9-13-17-23/h8-17,20-21,24-27H,7,18-19H2,1-6H3,(H,32,36)(H,33,37) |
InChI Key |
KZGZTOMXQSOTKE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N1)CC2=CC=CC=C2)C)C(C)C)CC3=CC=CC=C3)C |
Origin of Product |
United States |
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